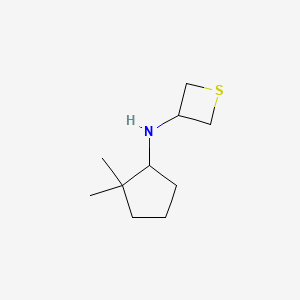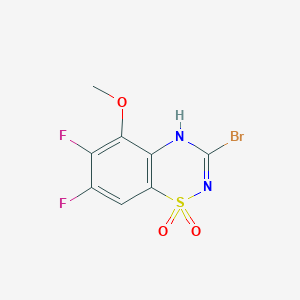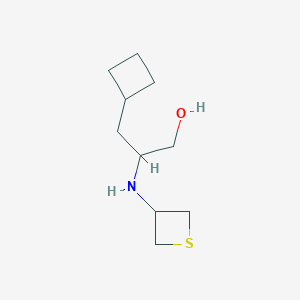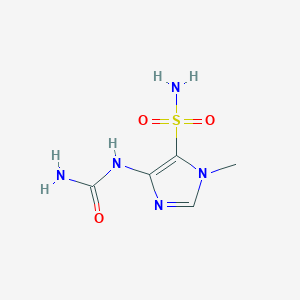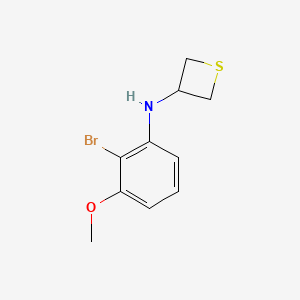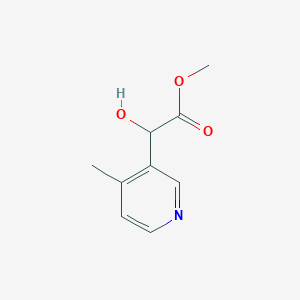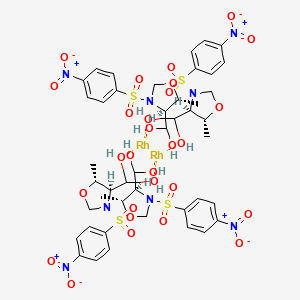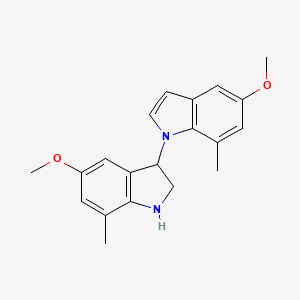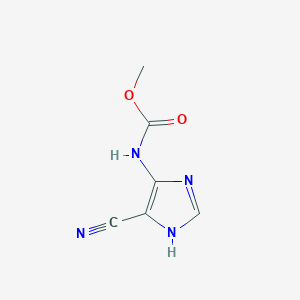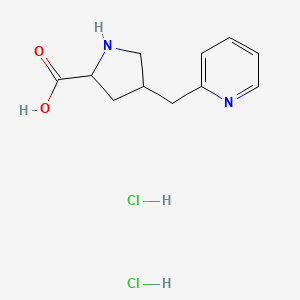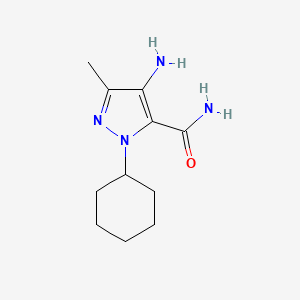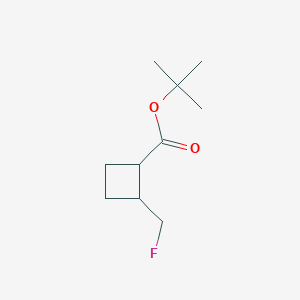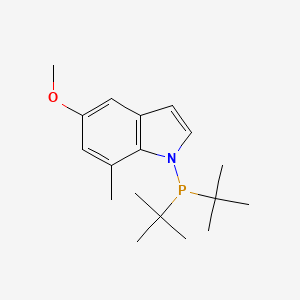
1-(Di-tert-butylphosphanyl)-5-methoxy-7-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Di-tert-butylphosphanyl)-5-methoxy-7-methyl-1H-indole is a compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a phosphanyl group attached to an indole ring, which is further substituted with methoxy and methyl groups. The unique structure of this compound makes it a valuable ligand in various catalytic processes.
Vorbereitungsmethoden
The synthesis of 1-(Di-tert-butylphosphanyl)-5-methoxy-7-methyl-1H-indole involves several stepsThe reaction conditions typically involve the use of trichlorophosphane as a starting material, which is then reacted with tert-butyl groups under controlled conditions to form the desired phosphanyl intermediate . This intermediate is then coupled with the indole core, which has been pre-functionalized with methoxy and methyl groups, to yield the final product.
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
1-(Di-tert-butylphosphanyl)-5-methoxy-7-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(Di-tert-butylphosphanyl)-5-methoxy-7-methyl-1H-indole has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism by which 1-(Di-tert-butylphosphanyl)-5-methoxy-7-methyl-1H-indole exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphanyl group coordinates with transition metals, forming complexes that facilitate various chemical reactions. These complexes can activate substrates, lower activation energies, and increase reaction rates. The indole core provides additional stability and electronic properties that enhance the compound’s effectiveness in these processes .
Vergleich Mit ähnlichen Verbindungen
1-(Di-tert-butylphosphanyl)-5-methoxy-7-methyl-1H-indole can be compared with other similar compounds, such as:
1,2-bis(di-tert-butylphosphino)ethane: This compound also features di-tert-butylphosphino groups but has an ethane backbone instead of an indole ring.
1,1′-Bis(di-tert-butylphosphino)ferrocene: This compound has a ferrocene core and is used in similar catalytic applications.
The uniqueness of this compound lies in its indole core, which imparts distinct electronic and steric properties that can enhance its performance in specific catalytic processes.
Eigenschaften
Molekularformel |
C18H28NOP |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
ditert-butyl-(5-methoxy-7-methylindol-1-yl)phosphane |
InChI |
InChI=1S/C18H28NOP/c1-13-11-15(20-8)12-14-9-10-19(16(13)14)21(17(2,3)4)18(5,6)7/h9-12H,1-8H3 |
InChI-Schlüssel |
NNQMMVVZXVNWQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1N(C=C2)P(C(C)(C)C)C(C)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



